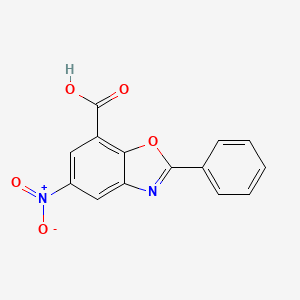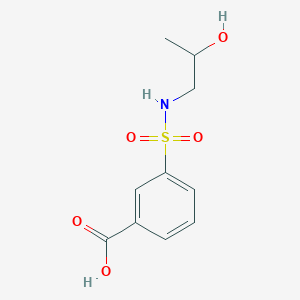
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid is an organic compound with the molecular formula C10H13NO5S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a sulfamoyl group and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl and hydroxypropyl reagents. One common method involves the following steps:
Starting Material: Benzoic acid or a benzoic acid derivative.
Hydroxypropylation: The hydroxypropyl group can be introduced using 2-hydroxypropylamine under appropriate reaction conditions.
The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or hydroxypropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can act as a functional group that interacts with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: A similar compound with a sulfamoyl group attached to the benzoic acid moiety.
3-Formylphenylboronic acid: Another benzoic acid derivative with a formyl group.
Uniqueness
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid is unique due to the presence of both sulfamoyl and hydroxypropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H13NO5S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
3-(2-hydroxypropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7(12)6-11-17(15,16)9-4-2-3-8(5-9)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14) |
InChI Key |
MHVJNZVEQXRANE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)
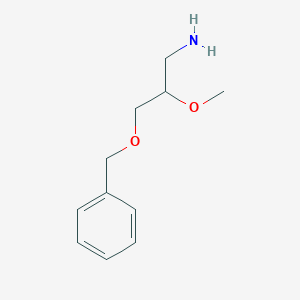

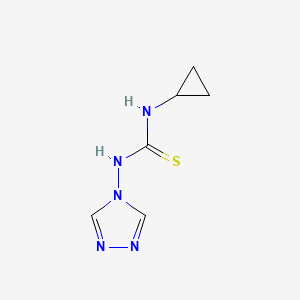
![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)

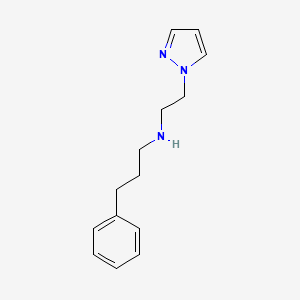
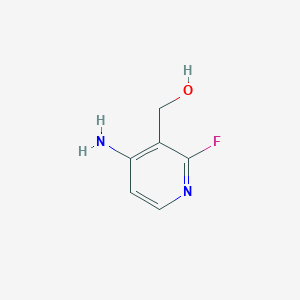
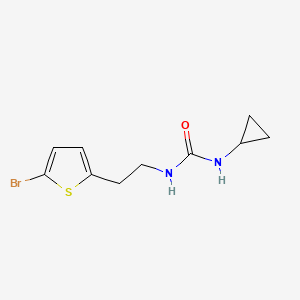
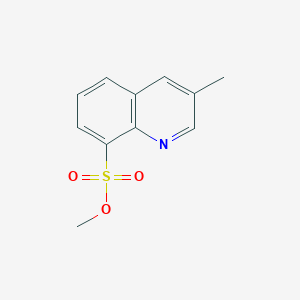
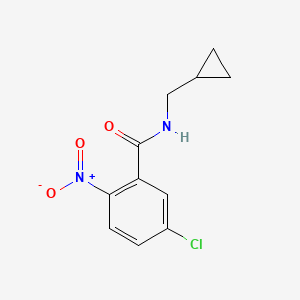
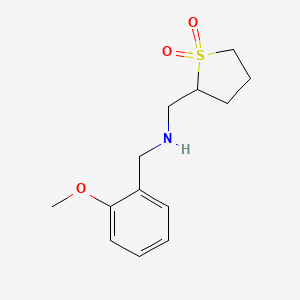
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)
